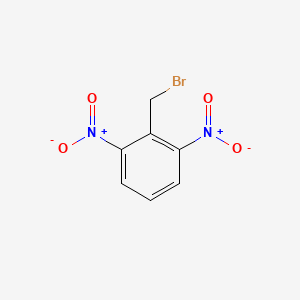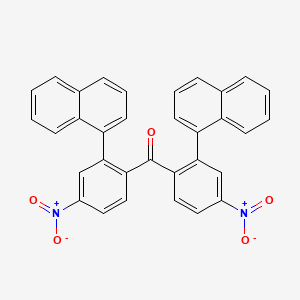
1-Naphthyl-4-nitrophenylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthyl-4-nitrophenylketone is an organic compound with the molecular formula C17H11NO3 It is a derivative of naphthalene and phenyl ketone, characterized by the presence of a nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
1-Naphthyl-4-nitrophenylketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 1-naphthyl ketone is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of nitroaromatic precursors may be explored to optimize production efficiency.
化学反应分析
Types of Reactions
1-Naphthyl-4-nitrophenylketone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Reduction: 1-Naphthyl-4-aminophenylketone.
Oxidation: Corresponding quinones.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1-Naphthyl-4-nitrophenylketone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-naphthyl-4-nitrophenylketone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activities.
相似化合物的比较
Similar Compounds
1-Naphthyl-4-aminophenylketone: A reduced form of 1-naphthyl-4-nitrophenylketone with an amino group instead of a nitro group.
4-Nitrobenzophenone: A structurally similar compound with a nitro group on the phenyl ring but lacking the naphthyl moiety.
1-Naphthyl-4-chlorophenylketone: A halogenated derivative with a chlorine atom instead of a nitro group.
Uniqueness
This compound is unique due to the presence of both naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C33H20N2O5 |
|---|---|
分子量 |
524.5 g/mol |
IUPAC 名称 |
bis(2-naphthalen-1-yl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C33H20N2O5/c36-33(29-17-15-23(34(37)38)19-31(29)27-13-5-9-21-7-1-3-11-25(21)27)30-18-16-24(35(39)40)20-32(30)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H |
InChI 键 |
VTRQWKWUULXILW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])C5=CC=CC6=CC=CC=C65 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


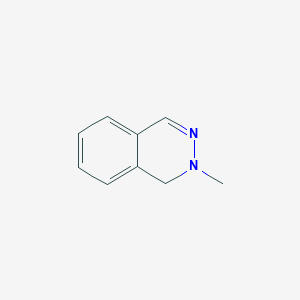
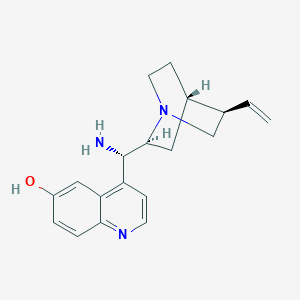
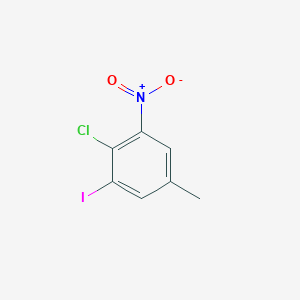
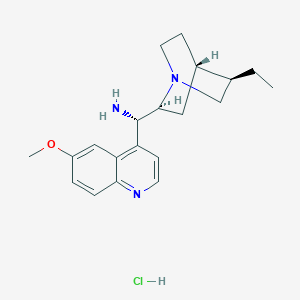
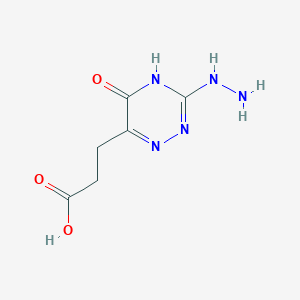
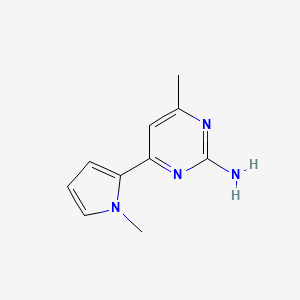

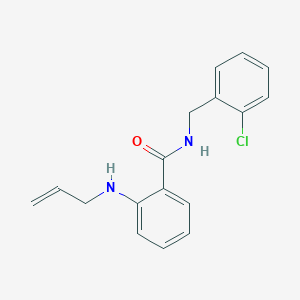
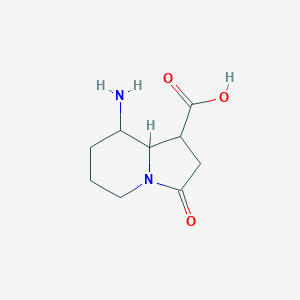
![[1,2,4]Triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13097970.png)

![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
